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Compound of Interest

Compound Name: 2,2,3-Trimethylpentane

Cat. No.: B1293788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3-
trimethylpentane, a branched alkane of interest in various chemical and pharmaceutical

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering valuable data for structural

elucidation and analytical development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,2,3-trimethylpentane,

providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for 2,2,3-
Trimethylpentane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.84 Triplet 3H -CH₂CH₃ (C5)

~0.85 Singlet 9H -C(CH₃)₃ (C2)

~0.88 Doublet 3H -CH(CH₃) (C3)

~1.25 Multiplet 2H -CH₂CH₃ (C4)

~1.65 Multiplet 1H -CH(CH₃) (C3)

Table 2: ¹³C NMR Spectroscopic Data for 2,2,3-
Trimethylpentane

Chemical Shift (δ) ppm Carbon Type Assignment

~11.5 Primary (CH₃) C5

~15.5 Primary (CH₃) C3-Methyl

~25.9 Primary (CH₃) C2-Methyls

~28.0 Secondary (CH₂) C4

~36.5 Quaternary (C) C2

~42.0 Tertiary (CH) C3

Table 3: Infrared (IR) Spectroscopy - Key Absorption
Bands for 2,2,3-Trimethylpentane

Frequency (cm⁻¹) Vibration Mode Intensity

2960 - 2870 C-H Stretch (sp³) Strong

1465 -CH₂- Bend (Scissoring) Medium

1380 -CH₃ Bend (Symmetric) Medium

1365 -C(CH₃)₃ Bend Medium
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Table 4: Mass Spectrometry - Major Fragment Ions for
2,2,3-Trimethylpentane

Mass-to-Charge Ratio
(m/z)

Relative Abundance Proposed Fragment Ion

57 High [C₄H₉]⁺ (tert-butyl cation)

43 High [C₃H₇]⁺ (isopropyl cation)

71 Medium [C₅H₁₁]⁺

85 Medium [C₆H₁₃]⁺

114 Low [C₈H₁₈]⁺ (Molecular Ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300

MHz or higher).

Sample Preparation: A small amount of 2,2,3-trimethylpentane (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range for alkanes (typically 0-2 ppm),

and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width is used (e.g., 0-50 ppm for the aliphatic region). Due to the lower natural
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abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

relaxation delay may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
IR spectra of liquid samples like 2,2,3-trimethylpentane are often recorded using an

Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation: A single drop of neat (undiluted) 2,2,3-trimethylpentane is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance. The ATR crystal should be

cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a common technique for analyzing volatile, non-

polar compounds like 2,2,3-trimethylpentane.

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities. The GC column is heated to

ensure the sample is in the gas phase.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the ejection of an electron from the

molecule, forming a positively charged molecular ion (M⁺).

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to

fragmentation into smaller, positively charged ions and neutral radicals. The fragmentation

pattern is characteristic of the molecule's structure.

Mass Analysis and Detection: The positively charged fragments are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole). A detector then records the abundance of each ion.
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Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship

between different spectroscopic techniques in determining the structure of 2,2,3-
trimethylpentane.
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Caption: Workflow for the spectroscopic analysis of 2,2,3-trimethylpentane.
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Relationship of Spectroscopic Techniques to Structural Information

Spectroscopic Techniques
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Caption: How different spectroscopic techniques provide structural information for 2,2,3-
trimethylpentane.

To cite this document: BenchChem. [Spectroscopic Profile of 2,2,3-Trimethylpentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293788#spectroscopic-data-for-2-2-3-
trimethylpentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293788?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

